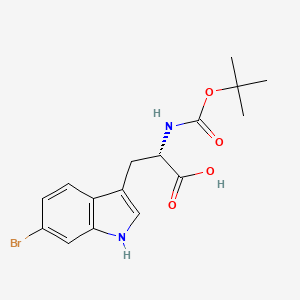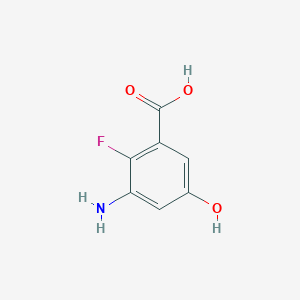
(4-Bromo-1,5-dimethyl-1h-pyrazol-3-yl)methanol
Descripción general
Descripción
“(4-Bromo-1,5-dimethyl-1h-pyrazol-3-yl)methanol” is a chemical compound with the empirical formula C6H9O1N2Br1 . It is a solid substance . This compound is part of a collection of unique chemicals provided by Sigma-Aldrich to early discovery researchers .
Synthesis Analysis
The synthesis of pyrazole derivatives, such as “(4-Bromo-1,5-dimethyl-1h-pyrazol-3-yl)methanol”, involves various strategies. One such strategy is the multicomponent approach, which involves the cyclocondensation of hydrazine with a carbonyl system . Another method involves the reaction of 4-bromo-1-(2-chloroethyl)-1H-pyrazole prepared from 4-bromopyrazole with in situ generated PhSNa, PhSeNa, Na(2)S, and Na(2)Se .
Molecular Structure Analysis
The molecular structure of “(4-Bromo-1,5-dimethyl-1h-pyrazol-3-yl)methanol” consists of a pyrazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms . The molecular weight of this compound is 205.05 .
Physical And Chemical Properties Analysis
“(4-Bromo-1,5-dimethyl-1h-pyrazol-3-yl)methanol” is a solid substance . The empirical formula of this compound is C6H9O1N2Br1, and its molecular weight is 205.05 .
Aplicaciones Científicas De Investigación
Synthesis of Bioactive Molecules
(4-Bromo-1,5-dimethyl-1h-pyrazol-3-yl)methanol: serves as a versatile intermediate in the synthesis of various bioactive molecules. Its bromo and methanol functional groups make it a suitable candidate for further chemical modifications, leading to the creation of compounds with potential antibacterial, anti-inflammatory, anti-cancer, analgesic, anticonvulsant, anthelmintic, antioxidant, and herbicidal properties .
Antimicrobial Applications
The pyrazole moiety is known for its antimicrobial properties. Derivatives synthesized from (4-Bromo-1,5-dimethyl-1h-pyrazol-3-yl)methanol can be tested against a spectrum of bacterial and fungal pathogens. This includes research into new treatments for drug-resistant strains of bacteria and fungi .
Corrosion Inhibition
In industrial settings, corrosion of metals can be a significant issue. Compounds derived from (4-Bromo-1,5-dimethyl-1h-pyrazol-3-yl)methanol can be applied as corrosion inhibitors, particularly in acidic environments. Their efficacy can be assessed through gravimetric analysis, Tafel polarization, and electrochemical impedance spectroscopy (EIS) .
Agricultural Chemical Research
In agriculture, the need for new herbicides and pesticides is ongoing. The pyrazole core of (4-Bromo-1,5-dimethyl-1h-pyrazol-3-yl)methanol can be exploited to develop novel compounds that target specific pests or weeds, reducing the environmental impact and improving the safety profile of agricultural chemicals .
Antioxidant Research
Antioxidants play a crucial role in neutralizing free radicals and preventing oxidative stress-related damage. Derivatives of (4-Bromo-1,5-dimethyl-1h-pyrazol-3-yl)methanol can be evaluated for their antioxidant capacity, which may lead to the development of new therapeutic agents for diseases caused by oxidative stress .
Safety and Hazards
Propiedades
IUPAC Name |
(4-bromo-1,5-dimethylpyrazol-3-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BrN2O/c1-4-6(7)5(3-10)8-9(4)2/h10H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSECUJSMUXCNJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)CO)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Bromo-1,5-dimethyl-1h-pyrazol-3-yl)methanol | |
CAS RN |
1073067-93-2 | |
| Record name | (4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



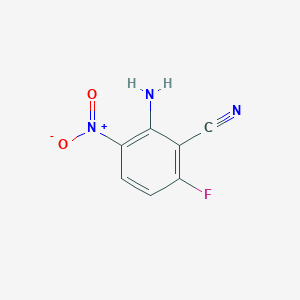

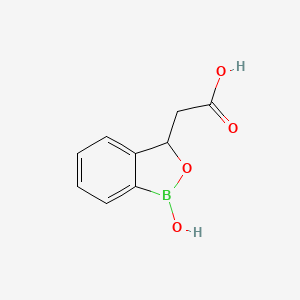
![tert-butyl 3',4'-dihydro-2'H-spiro[piperidine-4,1'-pyrrolo[1,2-a]pyrazine]-1-carboxylate](/img/structure/B1376420.png)
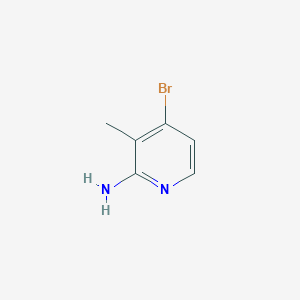

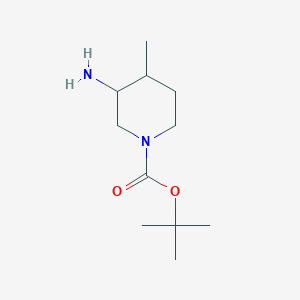
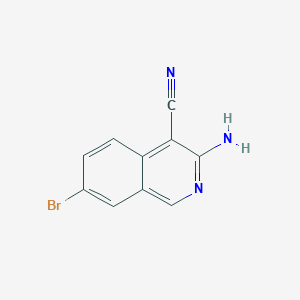
![tert-Butyl 4-oxa-1,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B1376429.png)


![Benzyl (5-aminobicyclo[3.2.1]octan-1-yl)carbamate](/img/structure/B1376432.png)
